molecular formula C18H20N4 B2958045 N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine CAS No. 326021-83-4

N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine

Cat. No.: B2958045
CAS No.: 326021-83-4
M. Wt: 292.386
InChI Key: QAKBXXOJCVXFGG-UHFFFAOYSA-N
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Description

N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine is a complex organic compound that belongs to the class of triazoloazepines This compound is characterized by its unique structure, which includes a triazolo ring fused to an azepine ring, and a naphthalen-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine typically involves multiple steps. One common method involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides and chlorides . The reaction conditions, such as temperature and the nature of the acylating agent, play a crucial role in determining the site of acylation, whether at the nitrogen atom in the heteroring or the methylene carbon atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions can lead to the formation of N-acyl or C-acyl derivatives, depending on the reaction conditions .

Scientific Research Applications

N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine is unique due to its combination of a triazoloazepine core with a naphthalen-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-8-17-20-21-18(22(17)11-5-1)13-19-16-10-9-14-6-3-4-7-15(14)12-16/h3-4,6-7,9-10,12,19H,1-2,5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKBXXOJCVXFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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